molecular formula C9H9NO2 B1647085 3-(Hydroxymethyl)-5-methoxybenzonitrile

3-(Hydroxymethyl)-5-methoxybenzonitrile

Cat. No.: B1647085
M. Wt: 163.17 g/mol
InChI Key: GFSPIHURFZNJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-5-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the benzene ring.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methoxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,6H2,1H3

InChI Key

GFSPIHURFZNJIM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C#N)CO

Canonical SMILES

COC1=CC(=CC(=C1)C#N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Hydroxymethyl)-5-methoxybenzonitrile with analogous benzonitrile derivatives in terms of substituent positions, molecular formulas, molecular weights, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound -CH₂OH (3), -OCH₃ (5) C₉H₉NO₂ 163.17 Not provided Hypothesized higher solubility in polar solvents due to hydroxymethyl group.
3-Methoxy-5-methylbenzonitrile -OCH₃ (3), -CH₃ (5) C₉H₉NO 147.17 874-90-8 Lower polarity compared to hydroxymethyl analog; used as a building block in agrochemicals.
3-Hydroxy-5-methylbenzonitrile -OH (3), -CH₃ (5) C₈H₇NO 133.15 17345-61-8 Phenolic -OH group enables hydrogen bonding; potential antioxidant applications.
3-Acetyl-5-bromo-2-hydroxybenzonitrile -COCH₃ (3), -Br (5), -OH (2) C₉H₆BrNO₂ 240.06 1289080-94-9 Bromine enhances electrophilic reactivity; used in cross-coupling reactions.
3-Ethyl-4-hydroxy-5-methylbenzonitrile -C₂H₅ (3), -OH (4), -CH₃ (5) C₁₀H₁₁NO 161.20 4909-95-9 Ethyl and methyl groups increase lipophilicity; explored in polymer chemistry.

Key Structural and Functional Differences

  • Hydroxymethyl vs. Methoxy/Methyl Groups : The hydroxymethyl group in this compound introduces both hydrophilicity and reactivity (e.g., oxidation to carboxylic acids or esterification), whereas methoxy or methyl groups in analogs like 3-Methoxy-5-methylbenzonitrile reduce polarity and enhance stability under acidic conditions .
  • Positional Effects : Substitution at the 3- and 5-positions (meta to the nitrile group) minimizes steric hindrance, facilitating regioselective reactions. For example, 3-Hydroxy-5-methylbenzonitrile undergoes sulfonation at the para position relative to the -OH group.
  • Electrophilic Reactivity : Brominated analogs like 3-Acetyl-5-bromo-2-hydroxybenzonitrile exhibit enhanced reactivity in Suzuki-Miyaura couplings, whereas the hydroxymethyl group in the target compound may favor nucleophilic substitutions or glycosylation reactions.

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